1,2-Difluoro-4-methyl-3-nitrobenzene
Overview
Description
1,2-Difluoro-4-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of nitrobenzene, characterized by the presence of two fluorine atoms and a methyl group on the benzene ring. This compound is typically a light yellow liquid and is used in various chemical syntheses and industrial applications .
Preparation Methods
The synthesis of 1,2-Difluoro-4-methyl-3-nitrobenzene involves several steps:
Nitration: The nitration process involves the introduction of a nitro group (-NO2) into the benzene ring. This is typically done using a mixture of concentrated nitric acid and sulfuric acid.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
1,2-Difluoro-4-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1,2-difluoro-4-methyl-3-aminobenzene, while oxidation of the methyl group produces 1,2-difluoro-4-carboxy-3-nitrobenzene .
Scientific Research Applications
1,2-Difluoro-4-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 1,2-Difluoro-4-methyl-3-nitrobenzene exerts its effects depends on its specific application. In enzyme inhibition studies, the compound interacts with the active site of the enzyme, blocking its activity. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound’s stability and reactivity .
Comparison with Similar Compounds
1,2-Difluoro-4-methyl-3-nitrobenzene can be compared with other similar compounds such as:
1,2-Difluoro-4-nitrobenzene: Lacks the methyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
1,2-Difluoro-4-methylbenzene: Lacks the nitro group, which significantly alters its chemical reactivity and applications.
1,2-Difluoro-3-nitrobenzene: The position of the nitro group affects the compound’s electronic properties and reactivity
These comparisons highlight the unique properties of this compound, particularly its combination of fluorine, methyl, and nitro groups, which confer specific reactivity and stability advantages.
Properties
IUPAC Name |
1,2-difluoro-4-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFANTEIXQHMGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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